molecular formula C12H18N2O B13766164 4-(2-methoxyethyliminomethyl)-N,N-dimethylaniline CAS No. 73637-08-8

4-(2-methoxyethyliminomethyl)-N,N-dimethylaniline

Cat. No.: B13766164
CAS No.: 73637-08-8
M. Wt: 206.28 g/mol
InChI Key: PGYOHDPNQWAZSU-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyliminomethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methoxyethyliminomethyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethyliminomethyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with 2-methoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the iminomethyl group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of advanced catalysts to optimize the reaction rate and yield. The industrial process may also incorporate purification steps such as distillation or crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyliminomethyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the iminomethyl group to an amine group.

    Substitution: The compound can participate in substitution reactions where the methoxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

4-(2-Methoxyethyliminomethyl)-N,N-dimethylaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethyliminomethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler aniline derivative without the methoxyethyliminomethyl group.

    4-Methoxy-N,N-dimethylaniline: Contains a methoxy group instead of the methoxyethyliminomethyl group.

    4-(2-Methoxyethyl)aniline: Lacks the dimethylamino group.

Uniqueness

4-(2-Methoxyethyliminomethyl)-N,N-dimethylaniline is unique due to the presence of both the methoxyethyliminomethyl and dimethylamino groups

Properties

CAS No.

73637-08-8

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(2-methoxyethyliminomethyl)-N,N-dimethylaniline

InChI

InChI=1S/C12H18N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-9-15-3/h4-7,10H,8-9H2,1-3H3

InChI Key

PGYOHDPNQWAZSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NCCOC

Origin of Product

United States

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